L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-n-[(9h-fluoren-9-ylmethoxy)carbonyl]-, methyl ester
Description
This compound is a protected derivative of L-alanine featuring orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the 3-amino position and a 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position, with a methyl ester at the carboxyl terminus. The Boc group (1,1-dimethylethoxycarbonyl) is base-labile, while the Fmoc group is acid-labile, enabling sequential deprotection in peptide synthesis . The methyl ester enhances solubility in organic solvents and stabilizes the carboxylate during reactions . This dual-protected alanine derivative serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing non-natural amino acids or modifying side-chain functionalities .
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(28)25-13-20(21(27)30-4)26-23(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,28)(H,26,29)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBWYOFCHSUGOQ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-n-[(9h-fluoren-9-ylmethoxy)carbonyl]-, methyl ester (CAS No. 336854-66-1), is a modified amino acid derivative with potential applications in pharmaceuticals and biochemistry. This compound belongs to a class of compounds known for their biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C24H28N2O6, with a molecular weight of 440.50 g/mol. Its structure features protective groups that enhance its stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to L-Alanine derivatives can exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications to the alanine structure can affect its ability to penetrate bacterial membranes and inhibit growth.
Case Study: Alanine Derivatives as Antimicrobial Agents
A study evaluated the antimicrobial properties of several alanine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results highlighted that while some derivatives showed significant inhibition, others like L-Alanine methyl esters demonstrated limited activity due to their inability to effectively cross bacterial membranes .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| L-Alanine Methyl Ester | E. coli | >128 mg/L |
| Modified Alanine Derivative | S. aureus | 64 mg/L |
Enzyme Inhibition
L-Alanine derivatives are also studied for their role as enzyme inhibitors. For example, alanine racemase inhibitors are crucial in bacterial peptidoglycan biosynthesis. Compounds that mimic the structure of alanine can act as competitive inhibitors for this enzyme, thus hindering bacterial growth.
Research Findings on Enzyme Inhibition
In vitro studies have shown that certain alanine analogues effectively inhibit alanine racemase, although the specific compound L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-n-[(9h-fluoren-9-ylmethoxy)carbonyl]- methyl ester requires further investigation to determine its efficacy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Fmoc-Ala-OMe typically involves the protection of the amino group to facilitate further chemical modifications. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild basic conditions. The compound can be synthesized using the mixed anhydride method or other coupling reactions involving activated esters .
Key Characteristics:
- Molecular Formula: C24H28N2O6
- CAS Number: 336854-66-1
- Melting Point: Approximately 158 °C
- Solubility: Soluble in dimethylformamide (DMF) and other polar solvents .
Applications in Peptide Synthesis
Fmoc-Ala-OMe is primarily utilized in the field of peptide synthesis. The Fmoc group allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-Ala-OMe is employed as a building block due to its stability during the synthesis process. The steps involved include:
- Deprotection: Removal of the Fmoc group using a base (e.g., piperidine).
- Coupling: Reaction with another amino acid derivative to form a peptide bond.
This method has been instrumental in synthesizing various biologically active peptides, including those used in pharmaceuticals and therapeutic agents .
Drug Development
The applications of Fmoc-Ala-OMe extend into drug development, particularly in designing peptide-based drugs. Its ability to form stable peptide bonds makes it suitable for creating cyclic peptides and other complex structures that exhibit enhanced biological activity.
Case Studies
Case Study 1: Antimicrobial Peptides
Research has demonstrated that peptides synthesized using Fmoc-Ala-OMe exhibit antimicrobial properties. These peptides are designed to disrupt bacterial membranes, providing a potential avenue for developing new antibiotics .
Case Study 2: Cancer Therapeutics
Peptides incorporating Fmoc-Ala-OMe have been studied for their role in targeting cancer cells. By modifying the peptide structure to enhance specificity towards cancer markers, researchers have developed promising candidates for targeted therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Orthogonal Protection: The target compound uniquely combines Boc and Fmoc groups, allowing selective removal under acidic (Fmoc) or basic (Boc) conditions. This contrasts with analogs like 3-Amino-N-Boc-L-alanine methyl ester (61040-20-8), which lacks Fmoc and limits sequential deprotection strategies .
Ester Group Variability: The methyl ester in the target compound improves solubility in non-polar solvents compared to ethyl esters (e.g., DL-Alanine, N,N-bis-Boc ethyl ester) but may reduce stability under prolonged basic conditions .
Comparison with Z-Protected Analogs: Compounds like L-Alanine,N-[(phenylmethoxy)carbonyl]-, methyl ester (13512-31-7) use a benzyloxycarbonyl (Z) group, which is cleaved via hydrogenolysis. However, the Fmoc group in the target compound offers compatibility with milder deprotection conditions (e.g., piperidine), avoiding hydrogenation steps .
Side-Chain Modifications : The Boc group at the 3-position enables selective functionalization of the alanine side chain, a feature absent in N-Boc-L-serine methyl ester (2766-43-0), which modifies the hydroxyl group of serine instead .
Synthetic Utility : The Fmoc-phenylsulfonyl analog (273399-94-3) highlights the versatility of Fmoc in sulfonamide-based peptides, whereas the target compound is tailored for standard SPPS with dual protection .
Preparation Methods
Boc Protection of the Side-Chain Amino Group
The side-chain amino group of L-alanine is first protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) . This reaction is typically conducted in dichloromethane (DCM) at 20–30°C, achieving near-quantitative yields. For example, in the synthesis of N-Boc-cis-4-hydroxyproline methyl ester, Boc anhydride was added dropwise to a stirred mixture of the amino acid and DMAP, followed by overnight stirring.
Fmoc Protection of the α-Amino Group
After Boc protection, the α-amino group is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions. A mixture of sodium bicarbonate (NaHCO₃) and tetrahydrofuran (THF) is commonly employed, with reactions proceeding at 0–5°C to minimize racemization. The Fmoc group’s bulkiness necessitates extended reaction times (12–24 hours) for complete conversion.
Methyl Esterification of the Carboxyl Group
Esterification is achieved via iodomethane (CH₃I) in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) as a base. This method avoids harsh acidic conditions that could destabilize the Boc group. For instance, a mixture of Boc-protected alanine, K₂CO₃, and CH₃I in DMSO was stirred at room temperature for 12 hours, followed by extraction and silica gel chromatography.
Alternative Esterification Techniques
Trimethylchlorosilane (TMCS)-Mediated Esterification
A room-temperature method using trimethylchlorosilane (TMCS) and methanol offers an alternative pathway. This approach is compatible with protected amino acids, as it avoids strong acids or bases. For example, reacting Boc/Fmoc-protected alanine with methanol and TMCS for 24 hours yielded the methyl ester in 85–90% purity.
Optimization and Reaction Conditions
Solvent and Catalyst Selection
-
Boc Protection : Dichloromethane (DCM) is preferred for its low polarity, which enhances Boc anhydride reactivity. DMAP accelerates the reaction by deprotonating the amino group.
-
Fmoc Protection : Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) ensures solubility of Fmoc-Cl, while NaHCO₃ maintains a pH of 8–9.
-
Methyl Esterification : DMSO facilitates iodide displacement in CH₃I, while K₂CO₃ acts as a mild base.
Purification and Yield Enhancement
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (1:3 to 1:1) effectively isolates the product.
-
Recrystallization : Hot filtration using dichloromethane/petroleum ether (DCM:PE) mixtures removes impurities, yielding >95% pure product.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc/Fmoc Sequential | Boc anhydride, Fmoc-Cl | DCM/THF, 20–30°C | 70–80% | Orthogonal protection | Multi-step, lengthy purification |
| TMCS Esterification | TMCS, MeOH | RT, 24 h | 85–90% | Mild conditions | Requires anhydrous environment |
| K₂CO₃/CH₃I | K₂CO₃, CH₃I, DMSO | RT, 12 h | 75–85% | Rapid esterification | Risk of Boc group hydrolysis |
Challenges and Mitigation Strategies
Racemization During Fmoc Protection
The α-amino group’s nucleophilicity increases during Fmoc protection, raising racemization risks. Cooling the reaction to 0°C and using HOBt (hydroxybenzotriazole) as an additive reduces this.
Q & A
Q. What are the key considerations for designing a synthesis route for this compound?
- Methodological Answer : Synthesis typically involves sequential protection of amino groups using tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), while Fmoc is base-sensitive (removed with piperidine). Critical steps include:
- Coupling Reactions : Use carbodiimides (e.g., DCC) or phosphonium reagents (e.g., PyBOP) for amide bond formation .
- Purification : Employ reverse-phase HPLC or flash chromatography to isolate intermediates. Monitor by TLC or LC-MS for purity .
- Evidence : Structural analogs in (e.g., C25H21F2NO4) highlight the use of Fmoc for amino protection.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR confirm regiochemistry and stereochemistry (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C23H25NO5: 395.46 g/mol vs. observed) .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm for ester and carbamate groups) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Required precautions:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., piperidine for Fmoc deprotection) .
- Waste Disposal : Neutralize acidic/basic waste before disposal.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Methodological Answer : Racemization occurs at high pH or elevated temperatures. Mitigation strategies:
- Low-Temperature Coupling : Perform reactions at 0–4°C with HOBt/DIC to suppress base-induced epimerization.
- Solvent Choice : Use DMF or DCM, which stabilize transition states without promoting β-sheet aggregation .
- Evidence : Analogous compounds (e.g., C25H21F2NO4) in show reduced racemization with HATU/DIPEA in DMF.
Q. What analytical strategies resolve contradictions in purity assessments between LC-MS and 1^11H NMR?
- Methodological Answer : Discrepancies arise from:
- Ion Suppression in LC-MS : Co-eluting impurities may not ionize. Use orthogonal methods (e.g., UV-Vis at 265 nm for Fmoc quantification) .
- Residual Solvents in NMR : Lyophilize samples thoroughly or use deuterated solvents for baseline correction.
- Evidence : ’s MRM mode (≤10 g precision) reduces false negatives in LC-MS.
Q. How can stability studies under varying pH and temperature conditions be designed?
- Methodological Answer : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hrs. Monitor by LC-MS for hydrolysis of ester or carbamate groups.
- Thermal Stability : Heat samples to 40–60°C and assess degradation products via HRMS .
- Table : Example Stability Data (Hypothetical)
| Condition | Degradation Product | Half-Life (h) |
|---|---|---|
| pH 2, 37°C | Free carboxylic acid | 12 |
| pH 10, 37°C | Fmoc-deprotected intermediate | 6 |
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
